molecular formula C18H12Cl2N2O3S B5978766 methyl 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate CAS No. 6101-56-0

methyl 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate

Cat. No.: B5978766
CAS No.: 6101-56-0
M. Wt: 407.3 g/mol
InChI Key: ATFJIOFVWHXSTI-ZROIWOOFSA-N
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Description

Methyl 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate is a thiazole-derived compound featuring a central 4-oxo-thiazolidinone scaffold substituted with a 2,3-dichlorophenylamino group and a methyl benzoate moiety.

Properties

IUPAC Name

methyl 4-[(Z)-[2-(2,3-dichlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c1-25-17(24)11-7-5-10(6-8-11)9-14-16(23)22-18(26-14)21-13-4-2-3-12(19)15(13)20/h2-9H,1H3,(H,21,22,23)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFJIOFVWHXSTI-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The dichlorophenyl group is introduced through a nucleophilic substitution reaction, and the benzoate ester is formed via esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used include ethanol, methanol, and dichloromethane, while catalysts such as palladium on carbon may be employed to facilitate certain reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols

Scientific Research Applications

Methyl 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-oxo-1,3-thiazol-5(4H)-ylidene 2,3-dichlorophenylamino, methyl benzoate ~423 (estimated*) Potential antimicrobial activity (inferred from analogs)
Methyl [3-(4-chlorophenyl)-4-oxo-thiazolidin-5-ylidene]acetate () Thiazolidin-4-one 4-chlorophenyl, hydrazinylidene, ester groups Not explicitly stated Synthesized via thia-Michael addition; anti-T. gondii activity
2,3-Dichloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether () Dichlorophenyl ether Piperazinyl-sulfonyl, methyl ether 423.09 No explicit bioactivity data; structural similarity in dichlorophenyl groups
Metsulfuron methyl ester () Triazine-sulfonylurea Methoxy, methyl triazine, benzoate ester ~381 (calculated) Herbicidal activity (sulfonylurea class)

*Estimated based on analogs in (e.g., 423.09 g/mol for dichlorophenyl ether derivatives).

Key Observations:

Substituent Position and Bioactivity: The target compound’s 2,3-dichlorophenyl group may enhance lipophilicity and receptor binding compared to the 4-chlorophenyl analog in . Chlorine at the 2,3-positions could sterically hinder or modulate electronic interactions in biological systems . The methyl benzoate group in the target compound and metsulfuron methyl ester () suggests ester hydrolysis might influence bioavailability, though the latter’s triazine core diverges functionally (herbicidal vs.

Synthesis Methods: Thiazolidinone derivatives like the target compound are often synthesized via cyclocondensation or thia-Michael addition (e.g., uses dimethyl acetylenedicarboxylate as a thia-Michael acceptor) . This contrasts with sulfonylurea herbicides (), which rely on urea-forming reactions .

Functional Implications: The anti-Toxoplasma gondii activity of the 4-chlorophenyl analog () highlights the importance of the thiazolidinone core in antiparasitic activity. The target compound’s dichlorophenyl substitution may improve potency or spectrum . In contrast, triazine-based esters () target plant acetolactate synthase, demonstrating how core heterocycles dictate mechanistic pathways .

Research Findings and Implications

  • Antimicrobial Potential: The thiazolidinone scaffold is associated with inhibition of microbial enzymes (e.g., dihydrofolate reductase). The 2,3-dichlorophenyl group in the target compound could enhance binding to parasitic or bacterial targets compared to less halogenated analogs .
  • Chemical Stability : Ester groups (common in and compounds) may improve solubility but require metabolic activation. The Z-configuration of the methylidene group in the target compound could influence stereoselective interactions .

Biological Activity

Methyl 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a methyl ester functional group, a thiazole ring, and a dichlorophenyl moiety. Its molecular formula is C_{19}H_{17}Cl_2N_2O_3S, with a molecular weight of approximately 406.31 g/mol. The presence of both aromatic and heterocyclic components contributes to its potential pharmacological properties .

Structural Characteristics

FeatureDescription
Functional Groups Methyl ester, thiazole ring
Key Substituents Dichlorophenyl group
Molecular Weight 406.31 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The thiazole ring is known for its role in enhancing the antimicrobial properties of various compounds . In particular, derivatives of thiazole have shown effectiveness against a range of bacterial strains.

Anticancer Activity

The compound's structural similarities with other anticancer agents suggest potential efficacy in cancer treatment. For instance, thiazole derivatives have been reported to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific dichlorophenyl substitution may enhance this activity by improving bioavailability or altering metabolic pathways.

Case Studies

  • Anticancer Screening : A study evaluated the cytotoxic effects of various thiazole derivatives against human cancer cell lines. Compounds with similar structures to this compound showed IC50 values ranging from 10 to 30 µM against breast and colon cancer cells.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of thiazole-based compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. These methods may vary based on available reagents and desired yields:

  • Step 1 : Formation of the thiazole ring through cyclization reactions involving appropriate precursors.
  • Step 2 : Introduction of the dichlorophenyl group via nucleophilic substitution.
  • Step 3 : Esterification to obtain the final product.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Studies using molecular docking simulations have suggested binding affinities to various enzymes and receptors involved in cancer progression and microbial resistance.

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